

# C-Flex™ Tubing Extractables and Leachables: A Technical Support Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: C-Flex

Cat. No.: B1167309

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This technical support center provides researchers, scientists, and drug development professionals with essential information on extractables and leachables from **C-Flex™** thermoplastic elastomer (TPE) tubing. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your risk assessment and validation processes.

## Frequently Asked Questions (FAQs)

**Q1:** What are extractables and leachables, and why are they a concern for **C-Flex™** tubing in biopharmaceutical applications?

**A1:** Extractables are chemical compounds that migrate from a material, such as **C-Flex™** tubing, into a solvent under exaggerated conditions (e.g., harsh solvents, elevated temperatures, prolonged contact time).[1][2] These studies are designed to create a "worst-case" scenario to identify all potential migrants. Leachables are a subset of extractables that migrate into the drug product under normal processing and storage conditions.[3] They are a primary concern because of their potential to impact the safety, efficacy, and stability of the final drug product.[4] **C-Flex™** tubing, like all polymeric materials, contains additives and processing aids that can potentially become leachables.[1]

**Q2:** What are the common types of extractables found in **C-Flex™** tubing?

**A2:** **C-Flex™** tubing is a thermoplastic elastomer.[5][6] Extractables testing on **C-Flex™** 374 has identified several compounds, primarily related to the polyolefin base material and

additives. A key group of extractables includes degradation products of the secondary antioxidant Tris(2,4-di-tert-butylphenyl) phosphite (commonly known as Irgafos® 168).[1] One significant degradant is bis(2,4-di-tert-butylphenyl) phosphate (bDtBPP).[7] Other potential extractables can include hydrocarbons from the polyolefin material and releasing agents like erucamide.[1]

Q3: How does sterilization affect the extractables profile of **C-Flex™** tubing?

A3: Sterilization methods, particularly gamma irradiation, can significantly impact the extractables profile of **C-Flex™** tubing.[1][8] Gamma irradiation is considered a worst-case pre-treatment method as the high energy can lead to the generation of additional extractables through polymer degradation.[1] Studies have shown an increase in the number and quantity of extractables after gamma irradiation.[1][8] While autoclave sterilization is also an option for **C-Flex™** tubing, repeated autoclaving can lead to deterioration of the material.[6] Radiation is the recommended sterilization method for all **C-Flex™** thermoplastic materials.[6]

Q4: Are validation guides and extractables data available for different **C-Flex™** formulations?

A4: Yes, Saint-Gobain, the manufacturer of **C-Flex™**, provides full validation packages and extractable profile testing reports for their commercial **C-Flex™** products, including formulations like **C-Flex® 072**, **C-Flex® 082**, and **C-Flex® 374**. [5][6] These documents are available to assist in the validation of your specific applications.[5] It is recommended to consult these official guides for detailed information relevant to the specific tubing formulation you are using.[1]

Q5: What factors should I consider when performing a risk assessment for extractables and leachables with **C-Flex™** tubing?

A5: A thorough risk assessment should consider several factors, including:

- The specific **C-Flex™** formulation being used. Different formulations may have different additive packages.[9]
- The nature of the drug product. The polarity and pH of your process fluid can influence the type and quantity of leachables.

- Process conditions. This includes contact time, temperature, and the surface area-to-volume ratio.[\[1\]](#)
- Sterilization method. As mentioned, gamma irradiation can increase the extractables profile.[\[1\]](#)
- Proximity to the final drug product. Components used in the final fill stages pose a higher risk.[\[4\]](#)

## Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Unexpected peaks in my leachable analysis that are not in the vendor's extractable profile.	The leachable may be a reaction product between an extractable and a component of your drug product.	Investigate potential reactions between known extractables (e.g., antioxidant degradants) and your drug product formulation. Consider adjusting process conditions if possible.
Higher than expected levels of a known extractable.	Your process conditions (e.g., solvent polarity, temperature) may be more aggressive than the vendor's test conditions.	Review your process parameters and compare them to the conditions used in the vendor's extractable study. Consider performing a simulation study with your specific process fluids. <a href="#">[3]</a>
Difficulty in identifying an unknown peak.	The compound may not be in standard mass spectral libraries or may be a novel degradation product.	Utilize advanced analytical techniques such as high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition analysis to aid in identification.
Variability in leachable profiles between different batches of tubing.	While manufacturers strive for consistency, minor variations in raw materials or processing can occur.	Implement a robust quality control program that includes incoming inspection and periodic re-evaluation of the leachable profile for critical applications.

## Quantitative Data

The following table summarizes selected extractables data from **C-Flex®** 374 tubing after gamma irradiation ( $\geq 50$  kGy) and extraction with ethanol for 70 days at 40°C. The surface area to extraction volume ratio was 6 cm<sup>2</sup> to 1 mL.[\[1\]](#)

Compound Class	Example Compound	CAS Number	Concentration Level
Polyolefin Degradants	Dodecane	112-40-3	Medium (5-20 ppm)
Acetic Acid	64-19-7	Medium (5-20 ppm)	
Octanoic Acid	124-07-2	Medium (5-20 ppm)	
Releasing Agent	Erucamide	112-84-5	High (> 20 ppm)
Antioxidant Degradants	2,4-Di-tert-butylphenol	96-76-4	High (> 20 ppm)
bis(2,4-di-tert-butylphenyl) phosphate (bDtBPP)	95906-11-9	High (> 20 ppm)	

Note: This data is based on a specific study and may not be representative of all **C-Flex™** formulations or applications. Always refer to the manufacturer's validation guide for the most accurate and comprehensive data.

## Experimental Protocols

A standardized approach to extractables testing is crucial for generating reliable and comparable data. The following outlines a general experimental protocol for extractables analysis of **C-Flex™** tubing.

### Sample Preparation and Pre-treatment

- Sample Selection: Use the specific **C-Flex™** tubing formulation and dimensions relevant to your process.
- Sterilization: If your process involves sterilization, pre-treat the tubing using the same method (e.g., gamma irradiation at a specified dose).<sup>[1]</sup> This is critical as sterilization can generate new extractables.<sup>[1]</sup>

### Extraction Conditions

- Solvent Selection: A range of solvents with varying polarities should be used to simulate different drug product formulations. Common choices include:

- Purified Water (or WFI)
- Ethanol/Water mixtures (e.g., 50% ethanol)[1]
- Acidic and basic solutions[7]
- Extraction Technique: Static immersion is a common method.
- Contact Time and Temperature: These should be exaggerated to represent worst-case conditions. For example, 70 days at 40°C.[1]
- Surface Area to Volume Ratio: A standardized ratio, such as 6 cm<sup>2</sup>:1 mL, should be maintained.[1]

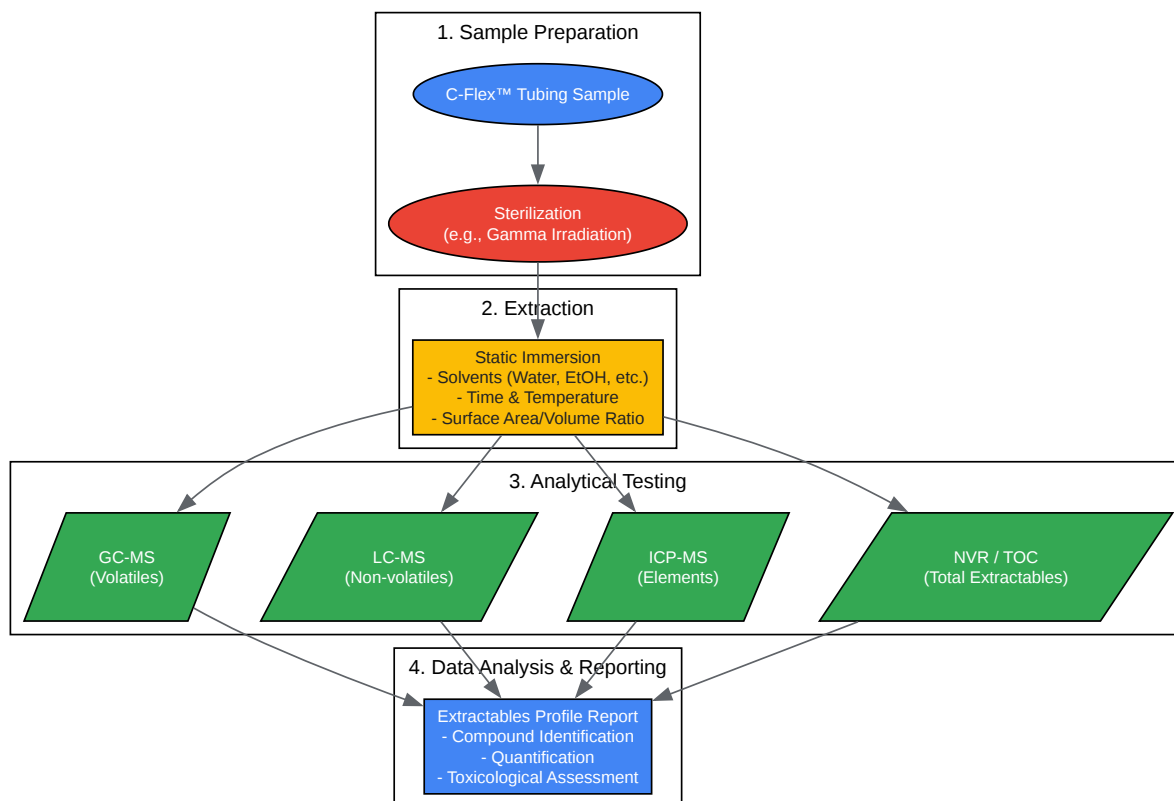
## Analytical Techniques

A combination of analytical methods is necessary to detect and identify a wide range of volatile, semi-volatile, and non-volatile organic compounds, as well as elemental impurities.

- Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile and semi-volatile organic compounds.
- Liquid Chromatography-Mass Spectrometry (LC-MS): For the analysis of non-volatile and semi-volatile organic compounds.
- Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For the analysis of elemental impurities.
- Non-Volatile Residue (NVR): To determine the total amount of non-volatile extractables.[4]
- Total Organic Carbon (TOC): To measure the total amount of organic carbon in the extract.[9]

## Visualizations

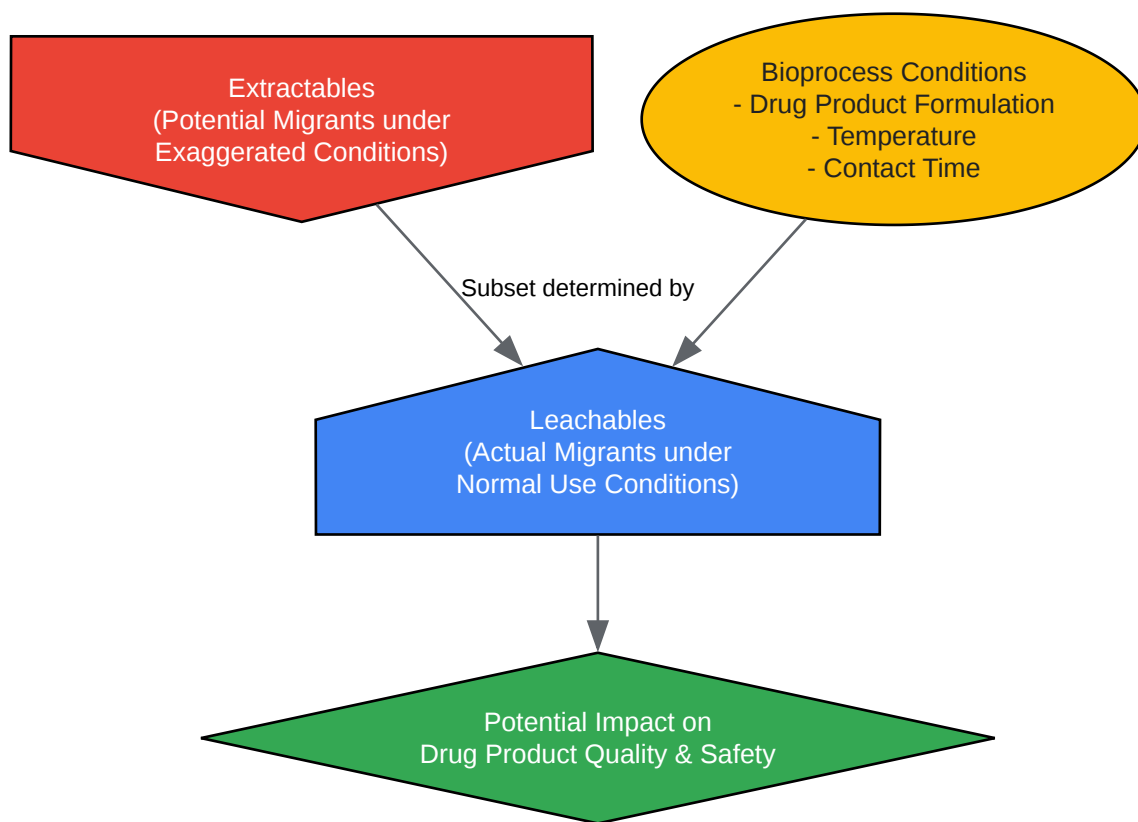
### Experimental Workflow for Extractables Analysis



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Caption: A generalized workflow for conducting an extractables study on **C-Flex™** tubing.

## Logical Relationship of Extractables and Leachables



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Caption: The relationship between extractables, leachables, and bioprocess conditions.

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- To cite this document: BenchChem. [C-Flex™ Tubing Extractables and Leachables: A Technical Support Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1167309#extractables-and-leachables-from-c-flex-tubing]

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Email: [info@benchchem.com](mailto:info@benchchem.com)